molecular formula C23H25BrFN3O B11991545 9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303107-11-1

9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B11991545
CAS No.: 303107-11-1
M. Wt: 458.4 g/mol
InChI Key: HCPSFARKPCRFOB-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound with a unique spiro structureIts molecular formula is C21H20BrFN2O, and it has a molecular weight of 415.309 g/mol .

Preparation Methods

The synthesis of 9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves multiple steps, typically starting with the preparation of the core pyrazolo[1,5-c][1,3]oxazine structureIndustrial production methods may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate these targets to exert its effects .

Comparison with Similar Compounds

Similar compounds to 9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] include:

  • 9-Bromo-2-(4-fluorophenyl)-5’,5’-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 9-Bromo-2-(4-fluorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]

These compounds share similar core structures but differ in the substituents attached to the spiro and phenyl rings. The uniqueness of 9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] lies in its specific substituents, which may confer distinct chemical and biological properties .

Biological Activity

The compound 9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

  • Molecular Formula : C23H25BrFN3O
  • Molecular Weight : 458.378 g/mol
  • Chemical Structure : The compound features a complex spiro structure that incorporates both a benzo[e]pyrazolo and piperidine moiety, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazine have been reported to show activity against various bacterial strains. However, specific data on the antibacterial efficacy of 9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] remains limited.

CompoundBacterial StrainZone of Inhibition (mm)
Example AE. coli15
Example BS. aureus18
9-Bromo CompoundTBDTBD

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound has not been extensively documented. However, related compounds have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is hypothesized to involve disruption of fungal cell membranes or inhibition of specific metabolic pathways.

CompoundFungal StrainZone of Inhibition (mm)
Example AC. albicans20
Example BA. niger22
9-Bromo CompoundTBDTBD

Anticancer Activity

Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression. For instance, compounds with a piperidine ring have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)
MCF-7TBD
HeLaTBD
9-Bromo CompoundTBD

Case Studies

While direct case studies on this specific compound are scarce, the following examples illustrate the potential biological relevance:

  • Study on Related Pyrazolo Compounds : A study evaluated a series of pyrazolo derivatives for their antibacterial and antifungal activities, revealing that structural modifications significantly influenced their efficacy.
  • Piperidine Derivatives in Cancer Research : Research has shown that piperidine-based compounds can effectively inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Properties

CAS No.

303107-11-1

Molecular Formula

C23H25BrFN3O

Molecular Weight

458.4 g/mol

IUPAC Name

9-bromo-2-(4-fluorophenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C23H25BrFN3O/c1-2-11-27-12-9-23(10-13-27)28-21(19-14-17(24)5-8-22(19)29-23)15-20(26-28)16-3-6-18(25)7-4-16/h3-8,14,21H,2,9-13,15H2,1H3

InChI Key

HCPSFARKPCRFOB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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